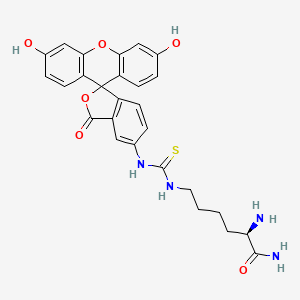
Dihydroxybis(2-methyl-2-phenylpropyl)-stannane (Technical Grade)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxybis(2-methyl-2-phenylpropyl)-stannane is an organotin compound characterized by the presence of two hydroxyl groups and two 2-methyl-2-phenylpropyl groups attached to a tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dihydroxybis(2-methyl-2-phenylpropyl)-stannane typically involves the reaction of 2-methyl-2-phenylpropyl derivatives with tin-based reagents. One common method is the reaction of 2-methyl-2-phenylpropyl chloride with tin(IV) chloride in the presence of a base, followed by hydrolysis to introduce the hydroxyl groups.
Industrial Production Methods: On an industrial scale, the production of Dihydroxybis(2-methyl-2-phenylpropyl)-stannane involves similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the technical grade quality of the compound.
Types of Reactions:
Oxidation: The hydroxyl groups in Dihydroxybis(2-methyl-2-phenylpropyl)-stannane can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form tin hydrides or other reduced tin species.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Dihydroxybis(2-methyl-2-phenylpropyl)-stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where organotin compounds have shown efficacy.
Industry: It is used in the production of polymers, coatings, and other materials where its unique chemical properties can be leveraged.
Wirkmechanismus
The mechanism by which Dihydroxybis(2-methyl-2-phenylpropyl)-stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with biological molecules, potentially inhibiting enzymes or altering cellular processes. The hydroxyl groups may also participate in hydrogen bonding, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Dibutyltin dichloride: Another organotin compound with similar applications but different substituents.
Triphenyltin hydroxide: A compound with three phenyl groups attached to the tin atom, used in similar research and industrial applications.
Tetramethyltin: A simpler organotin compound with four methyl groups attached to the tin atom.
Uniqueness: Dihydroxybis(2-methyl-2-phenylpropyl)-stannane is unique due to the presence of both hydroxyl and 2-methyl-2-phenylpropyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C20H30O2Sn |
|---|---|
Molekulargewicht |
421.2 g/mol |
IUPAC-Name |
bis(2-methyl-2-phenylpropyl)tin;dihydrate |
InChI |
InChI=1S/2C10H13.2H2O.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;;/h2*4-8H,1H2,2-3H3;2*1H2; |
InChI-Schlüssel |
NHLAKBLNDWQRAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C[Sn]CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


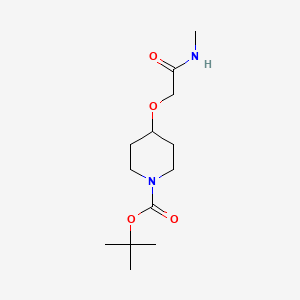

![(2R,3R,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B13440952.png)
![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)
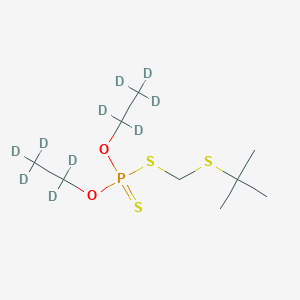
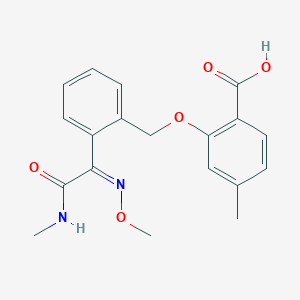
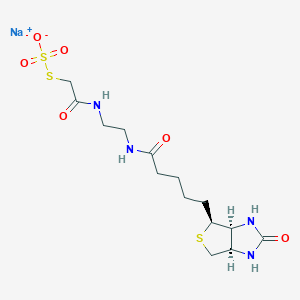
![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)
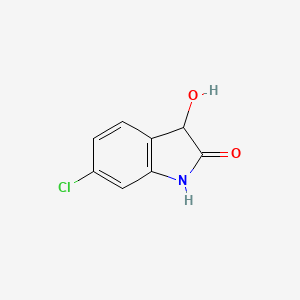
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13440998.png)
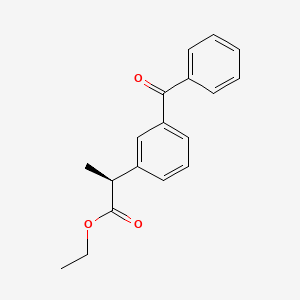
![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)
